Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride

Description

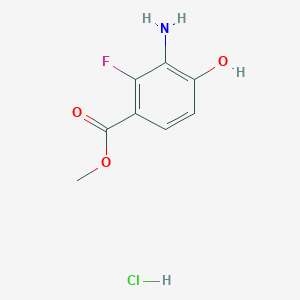

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride (chemical formula: C₈H₉ClFNO₃, molecular weight: 221.62 g/mol) is a halogenated aromatic compound featuring a benzoate ester backbone with multiple substituents:

- 3-Amino group (-NH₂)

- 2-Fluoro group (-F)

- 4-Hydroxy group (-OH)

- Methyl ester (-COOCH₃)

- Hydrochloride salt (HCl)

This compound’s structural complexity confers unique physicochemical properties, such as polarity from the hydroxy and amino groups, and stability from the fluorine atom and ester moiety.

Properties

IUPAC Name |

methyl 3-amino-2-fluoro-4-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.ClH/c1-13-8(12)4-2-3-5(11)7(10)6(4)9;/h2-3,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRUUKVKWXUEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride typically involves the esterification of 3-amino-2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-amino-2-fluoro-4-oxobenzoate.

Reduction: Formation of 3-amino-2-fluoro-4-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with its structural analogs:

Functional Group Analysis

- Fluorine Substitution: The 2-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride has a 4-fluoro substituent but lacks a hydroxy group) .

- Ester Functionality : The methyl ester group is shared with triflusulfuron methyl ester , though the latter’s sulfonylurea and triazine groups confer herbicidal properties absent in the target compound .

Pharmacological and Industrial Relevance

- Agrochemicals : Triflusulfuron methyl ester () highlights how ester derivatives are leveraged for stability and bioactivity in herbicides, a possible parallel for the target compound’s applications .

Biological Activity

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of an amino group, a hydroxyl group, and a fluorine atom on the benzene ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may influence various metabolic pathways through:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, altering their conformation and activity.

- Redox Reactions : The compound can participate in redox reactions, potentially affecting the cellular redox state and influencing oxidative stress responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups (p < 0.05).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can enhance potency or selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 5 | Increased antimicrobial activity |

| Substitution of fluorine with chlorine | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.